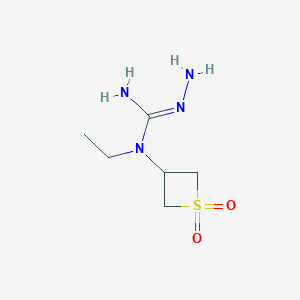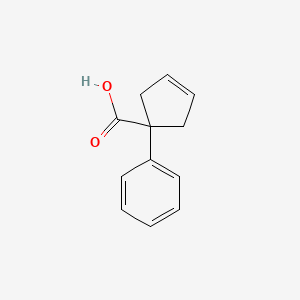
2-Fluoro-5-hydroxy-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-hydroxy-4-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of fluorine, hydroxyl, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-hydroxy-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzoic acid to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-fluoro-5-nitro-4-benzoquinone.
Reduction: The nitro group can be reduced to an amino group, resulting in 2-fluoro-5-hydroxy-4-aminobenzoic acid.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-Fluoro-5-nitro-4-benzoquinone.
Reduction: 2-Fluoro-5-hydroxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
2-Fluoro-5-hydroxy-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-fluoro-5-hydroxy-4-nitrobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
相似化合物的比较
2-Fluoro-4-hydroxy-5-nitrobenzoic acid: Similar structure but with different positions of functional groups.
2-Fluoro-5-nitrobenzoic acid: Lacks the hydroxyl group.
4-Hydroxy-3-nitrobenzoic acid: Lacks the fluorine atom.
Uniqueness: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of fluorine, hydroxyl, and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C7H4FNO5 |
|---|---|
分子量 |
201.11 g/mol |
IUPAC 名称 |
2-fluoro-5-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI 键 |
HWEOLANUQJPQKR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)


![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)

